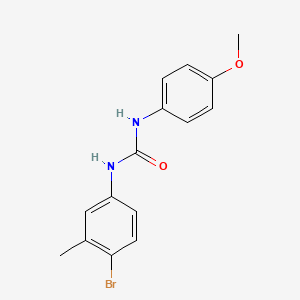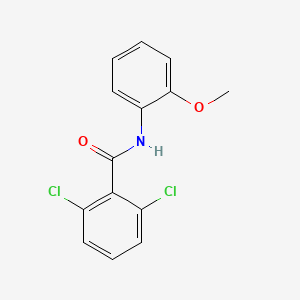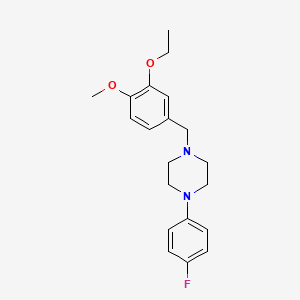![molecular formula C18H19ClN2O2 B5728117 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. HSP90 is a chaperone protein that is involved in the folding and stabilization of several oncogenic proteins, and its inhibition has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is its specificity towards HDACs and HSP90. This specificity allows for targeted inhibition of these enzymes and proteins, which can lead to fewer side effects compared to non-specific inhibitors. However, one of the limitations of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. One direction is the development of more soluble analogs that can be used in a wider range of experiments. Another direction is the exploration of its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, the combination of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide with other inhibitors or chemotherapeutic agents can be explored to enhance its efficacy. Finally, the development of more potent and selective inhibitors of HDACs and HSP90 can be pursued.
Conclusion:
In conclusion, 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. Its specificity towards HDACs and HSP90 allows for targeted inhibition of these enzymes and proteins, which can lead to fewer side effects compared to non-specific inhibitors. Further research and development of this compound can lead to the discovery of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide involves several steps. The first step is the reaction of 4-chloro-3-nitrobenzoic acid with 4-morpholineethanol to form 4-(4-morpholinyl)-3-nitrobenzoic acid. The second step involves the reduction of the nitro group using palladium on carbon and hydrogen gas to form 4-(4-morpholinyl)-3-aminobenzoic acid. The final step is the reaction of 4-(4-morpholinyl)-3-aminobenzoic acid with 2-(4-chlorophenyl)acetamide in the presence of thionyl chloride to form 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-6-7-14(12-15(13)19)18(22)20-16-4-2-3-5-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLWKWMGICOVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)



![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)